molecular formula C7H11ClN2 B3012516 3-(Chloromethyl)-1-propyl-1H-pyrazole CAS No. 1707359-95-2

3-(Chloromethyl)-1-propyl-1H-pyrazole

Cat. No.: B3012516
CAS No.: 1707359-95-2
M. Wt: 158.63
InChI Key: NUWVUPMTMSOMQG-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-1-propyl-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 The presence of a chloromethyl group at position 3 and a propyl group at position 1 makes this compound unique

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-1-propyl-1H-pyrazole can be achieved through several methods. One common method involves the reaction of 1-propyl-1H-pyrazole with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate. The reaction is typically carried out in the presence of a base like sodium hydroxide or potassium carbonate to neutralize the generated hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as zinc chloride can enhance the reaction rate and yield. The product is then purified through distillation or recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-1-propyl-1H-pyrazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alcohols.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyrazoles.

    Oxidation: Formation of pyrazole carboxylic acids.

    Reduction: Formation of 3-methyl-1-propyl-1H-pyrazole.

Scientific Research Applications

3-(Chloromethyl)-1-propyl-1H-pyrazole has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, analgesic, and antimicrobial properties.

    Material Science: Used in the development of advanced materials, including polymers and resins, due to its reactive chloromethyl group.

    Biological Studies: Employed in the study of enzyme inhibitors and receptor modulators.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-1-propyl-1H-pyrazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making it useful in drug development and biochemical research.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Chloromethyl)-1-methyl-1H-pyrazole
  • 3-(Chloromethyl)-1-ethyl-1H-pyrazole
  • 3-(Chloromethyl)-1-butyl-1H-pyrazole

Uniqueness

3-(Chloromethyl)-1-propyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The propyl group at position 1 provides a balance between hydrophobicity and steric effects, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

3-(chloromethyl)-1-propylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN2/c1-2-4-10-5-3-7(6-8)9-10/h3,5H,2,4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUWVUPMTMSOMQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=CC(=N1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1707359-95-2
Record name 3-(chloromethyl)-1-propyl-1H-pyrazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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